molecular formula C8H18NOSi2 B14643168 1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane

1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14643168
M. Wt: 200.40 g/mol
InChI Key: IRLXENWXJDNJBJ-UHFFFAOYSA-N
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Description

1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane is a silicon-based organic compound characterized by the presence of a cyanopropyl group attached to a disiloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Primary amines.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-based compounds.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The cyanopropyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The disiloxane backbone provides flexibility and stability, making the compound suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanoethyl)-1,1,3,3-tetramethyldisiloxane
  • 1-(3-Cyanopropyl)thymine
  • 1-(3-Cyanopropyl)pyridinium chloride

Uniqueness

1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a cyanopropyl group and a disiloxane backbone. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H18NOSi2

Molecular Weight

200.40 g/mol

InChI

InChI=1S/C8H18NOSi2/c1-11(2)10-12(3,4)8-6-5-7-9/h5-6,8H2,1-4H3

InChI Key

IRLXENWXJDNJBJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)CCCC#N

Origin of Product

United States

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